molecular formula C12H16N2O2 B3352519 1-(5-Amino-2-morpholinophenyl)ethanone CAS No. 482308-07-6

1-(5-Amino-2-morpholinophenyl)ethanone

Cat. No. B3352519
M. Wt: 220.27 g/mol
InChI Key: RBMVXWHTQSNQOJ-UHFFFAOYSA-N
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Description

1-(5-Amino-2-morpholinophenyl)ethanone is a chemical compound with the molecular formula C12H16N2O2 . It has a molecular weight of 220.27 .


Molecular Structure Analysis

The molecular structure of 1-(5-Amino-2-morpholinophenyl)ethanone consists of 12 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . Unfortunately, the specific arrangement of these atoms in the molecule is not provided in the search results.

Safety And Hazards

The specific safety and hazards associated with 1-(5-Amino-2-morpholinophenyl)ethanone are not detailed in the search results. It’s crucial to handle all chemical compounds with care, using appropriate safety measures such as wearing protective gloves and clothing, and working in a well-ventilated area .

properties

IUPAC Name

1-(5-amino-2-morpholin-4-ylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-9(15)11-8-10(13)2-3-12(11)14-4-6-16-7-5-14/h2-3,8H,4-7,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBMVXWHTQSNQOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)N)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501263717
Record name 1-[5-Amino-2-(4-morpholinyl)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501263717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Amino-2-morpholinophenyl)ethanone

CAS RN

482308-07-6
Record name 1-[5-Amino-2-(4-morpholinyl)phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=482308-07-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[5-Amino-2-(4-morpholinyl)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501263717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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